

Application Note: Leaching Studies of Bis(2-ethylhexyl) azelate from Food Contact Materials

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) azelate*

Cat. No.: *B044395*

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Introduction

Bis(2-ethylhexyl) azelate (DOZ) is a plasticizer used in the manufacturing of various polymers, including those intended for food contact materials (FCMs) such as flexible PVC films. The potential for migration of such additives from packaging into foodstuffs is a critical consideration for consumer safety and regulatory compliance. This application note provides a comprehensive overview of the methodologies employed to study the leaching of DOZ from FCMs. It includes detailed experimental protocols for migration testing and subsequent quantitative analysis, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

While specific quantitative migration data for **Bis(2-ethylhexyl) azelate** is not extensively published, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and based on the typical migration behavior of similar plasticizers, such as di(2-ethylhexyl) adipate (DEHA), under various conditions.

Table 1: Illustrative Migration Data for **Bis(2-ethylhexyl) azelate** (DOZ) from PVC Film

| Food Contact Material | Food Simulant | Temperature (°C) | Time (days) | Specific Migration of DOZ (mg/kg of food simulant) |
|-----------------------|---|------------------|-------------|--|
| PVC Film | Simulant A: 10% (v/v) Ethanol (for aqueous foods) | 40 | 10 | < 0.1 |
| PVC Film | Simulant B: 3% (w/v) Acetic Acid (for acidic foods) | 40 | 10 | < 0.1 |
| PVC Film | Simulant D2: Olive Oil (for fatty foods) | 20 | 10 | 5.2 |
| PVC Film | Simulant D2: Olive Oil (for fatty foods) | 40 | 10 | 15.8 |
| PVC Film | Iso-octane (alternative fatty food simulant) | 20 | 2 | 8.5 |

Experimental Protocols

The following protocols are detailed methodologies for conducting migration studies on DOZ from food contact materials. These are based on established methods for similar plasticizers.[\[1\]](#)
[\[2\]](#)

Migration Testing Protocol

This protocol outlines the procedure for exposing the food contact material to food simulants to facilitate the migration of DOZ.

a. Materials and Reagents:

- Food Contact Material (e.g., PVC film containing DOZ)

- Food Simulants:
 - Simulant A: 10% (v/v) ethanol in deionized water
 - Simulant B: 3% (w/v) acetic acid in deionized water
 - Simulant D2: Olive oil or Iso-octane
- Migration cells or glass containers with inert lids
- Incubator or oven capable of maintaining constant temperature

b. Procedure:

- Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).
- Clean the surface of the specimens to remove any external contaminants.
- Place the test specimen in a migration cell or glass container.
- Add a known volume of the selected food simulant to achieve a specific surface area to volume ratio (e.g., 6 dm²/L).
- Seal the container to prevent evaporation.
- Incubate the samples under the desired time and temperature conditions as specified in regulations (e.g., 10 days at 40°C for long-term storage simulation).[3]
- At the end of the incubation period, remove the food contact material. The food simulant now contains the migrated DOZ and is ready for analysis.

Analytical Protocol for Quantification of DOZ by GC-MS

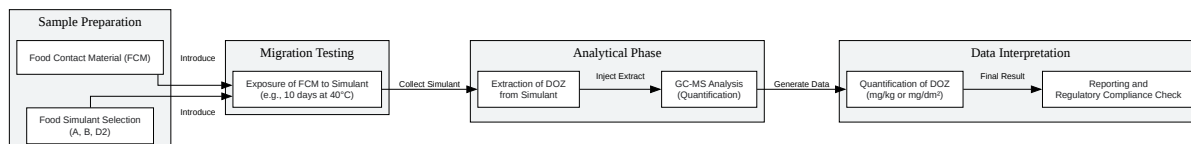
This protocol details the extraction and instrumental analysis of DOZ from the food simulants. A gas chromatography-mass spectrometry (GC-MS) method was developed for the determination of 46 plasticizers in food contact polyvinyl chloride (PVC) packaging materials and their migration into food simulants, i. e. water, 3% acetic acid, 10% ethanol and olive oil.[1]

a. Sample Preparation/Extraction:

- For Aqueous Simulants (A and B):
 - Take a known aliquot of the food simulant.
 - Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like n-hexane or dichloromethane.
 - Dry the organic extract over anhydrous sodium sulfate.
 - Concentrate the extract to a small volume under a gentle stream of nitrogen.
 - Add an internal standard and adjust the final volume for GC-MS analysis.
 - For Fatty Food Simulants (Olive Oil):
 - Take a known aliquot of the olive oil simulant.
 - Perform a solvent extraction and cleanup procedure to separate the DOZ from the fatty matrix. This can involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).^[1]
 - Concentrate the purified extract.
 - Add an internal standard and adjust the final volume for GC-MS analysis.
 - For Iso-octane Simulant:
 - The iso-octane can often be injected directly after the addition of an internal standard, or after minimal concentration.
- b. GC-MS Instrumental Analysis:
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
 - Injector: Splitless mode at a temperature of 280-300°C.

- Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of around 300-320°C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions for DOZ and the internal standard. A full scan mode can also be used for initial identification.
 - Transfer Line and Ion Source Temperature: Typically set between 280°C and 300°C.
- c. Calibration and Quantification:
 - Prepare a series of calibration standards of DOZ in the appropriate solvent, each containing the internal standard at a constant concentration.
 - Analyze the standards using the same GC-MS method as the samples.
 - Construct a calibration curve by plotting the ratio of the peak area of DOZ to the peak area of the internal standard against the concentration of DOZ.
 - Calculate the concentration of DOZ in the prepared sample extracts from the calibration curve.
 - Finally, calculate the specific migration of DOZ in mg per kg of food simulant or mg per dm² of the food contact material surface.

Visualization of Experimental Workflow



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Caption: Workflow for DOZ leaching study.

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References

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